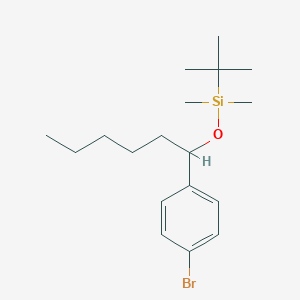
((1-(4-Bromophenyl)hexyl)oxy)(tert-butyl)dimethylsilane
描述
This compound, also known as WXC06094, is a chemical with the CAS Number 836643-56-2 . It has a molecular formula of C18H31BrOSi and a molecular weight of 371.43 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a hexyl chain, which is further connected to a dimethylsilane group via an oxygen atom . The presence of the bromine atom suggests that it could be involved in various reactions as a leaving group.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.072±0.06 g/cm3 and a predicted boiling point of 377.6±17.0 °C . Other properties such as its melting point and flash point are not available .作用机制
The mechanism of action of BPHBDS is not fully understood. However, it is believed to act as a nucleophile in reactions with electrophiles. It can also act as a Lewis acid, which can coordinate with Lewis bases to form complexes.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of BPHBDS. However, studies have shown that it is relatively non-toxic and has low environmental impact. It is also stable under a wide range of conditions, making it an attractive option for use in various applications.
实验室实验的优点和局限性
One of the main advantages of BPHBDS is its versatility, which allows it to be used in a wide range of applications. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of BPHBDS is its cost, which can be a barrier to its widespread use.
未来方向
There are several future directions for research on BPHBDS. One potential area of research is the development of new applications for BPHBDS, such as in the synthesis of new materials or in catalytic reactions. Another area of research is the optimization of the synthesis method for BPHBDS to improve yield and reduce costs. Additionally, further studies on the biochemical and physiological effects of BPHBDS could help to determine its potential for use in various applications.
Conclusion:
In conclusion, BPHBDS is a versatile and potentially useful chemical compound that has gained significant attention in the scientific community. While there is still much to learn about its properties and potential applications, research on BPHBDS has the potential to lead to the development of new materials and catalytic reactions, as well as other scientific advancements.
科学研究应用
BPHBDS has been used in various scientific research applications, including as a building block for the synthesis of novel materials, such as liquid crystals and polymers. It has also been used as a ligand in catalytic reactions, as well as a reagent in organic synthesis.
属性
IUPAC Name |
1-(4-bromophenyl)hexoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrOSi/c1-7-8-9-10-17(15-11-13-16(19)14-12-15)20-21(5,6)18(2,3)4/h11-14,17H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBAOIZEBPGWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)Br)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

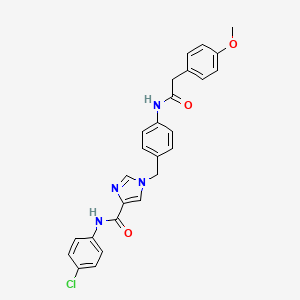
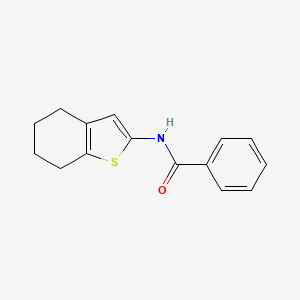
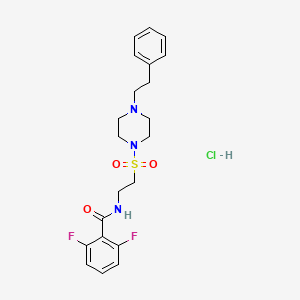
![1-(2-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2979653.png)
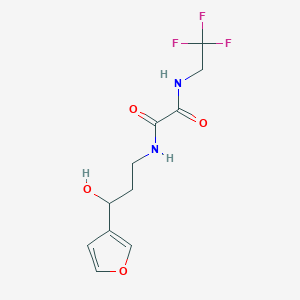
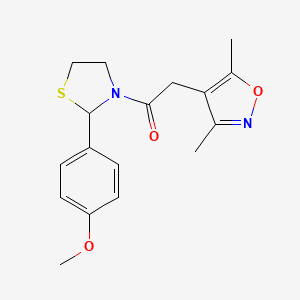
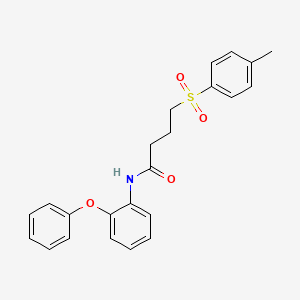
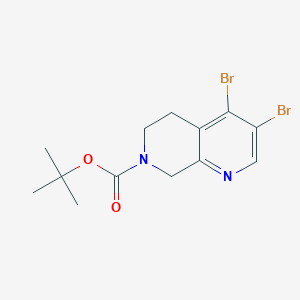
![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2979661.png)
![ethyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2979662.png)
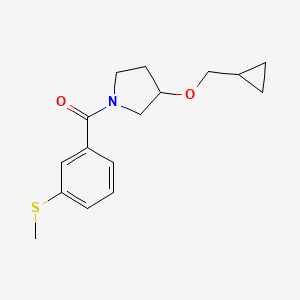

![4-({6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}amino)quinazoline-2(1H)-thione](/img/no-structure.png)
